5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-15-17-11(7-12(14)16-13(9)17)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEPFPXYYGGFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . For 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, a common synthetic route includes the use of 5-chloro-3-methylpyrazole and 2-phenyl-3,4-dihydropyrimidine under specific reaction conditions .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve microwave irradiation or conventional heating to achieve high yields and chemoselectivity . These methods are optimized to ensure scalability and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Insights:
Substituent Positional Effects: 5-Position: Chlorine or amino groups (e.g., trans-4-aminocyclohexanol) at C5 significantly enhance kinase inhibition (e.g., Pim-1 IC₅₀ = 27 nM for compound 9 vs. 5 µM for fragment 18) . 3-Position: Aryl groups (e.g., phenyl) improve kinase binding compared to halogens (e.g., bromine) due to π-π stacking interactions . 7-Position: Bulky substituents (e.g., phenyl, morpholinyl) influence selectivity. For instance, 7-morpholinyl derivatives () are explored in PI3Kδ inhibition , while 7-phenyl may enhance antibacterial activity by disrupting biofilm formation .
Electronic and Steric Considerations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at C5 increase electrophilicity, critical for kinase ATP-binding pocket interactions .
- Hydrophobic substituents (e.g., methyl, trifluoromethyl) improve membrane permeability, as seen in antibacterial analogs .
Activity Trade-offs: Compounds with dual 3,5-substitutions (e.g., 3-aryl-5-aminocyclohexanol) achieve nanomolar kinase inhibition but may suffer from hERG channel toxicity if basic amines are present . Antibacterial potency decreases when 7-methyl is replaced with hydroxyl (-OH), highlighting the role of hydrophobicity in microbial membrane penetration .
Biological Activity
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and research findings.
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have been shown to inhibit the growth of various pathogenic bacteria and fungi. Specific studies highlight their potential as inhibitors against Mycobacterium tuberculosis, with certain derivatives demonstrating potent activity against mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism .
Anticancer Properties
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has also been evaluated for its anticancer effects. Studies indicate that similar compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism involves the inhibition of key kinases involved in cell proliferation and survival pathways .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 0.05 | Inhibition of Pim-1 kinase |
| Compound B | MCF-7 | 0.03 | Induction of apoptosis via BAD phosphorylation |
| 5-Chloro-3-methyl-7-phenyl | MCF-7 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been noted in various studies. These compounds are believed to exert their effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
The biological activity of 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases, including Pim-1 and Flt-3. This inhibition disrupts signaling pathways that promote cell growth and survival in cancer cells .
- Receptor Binding : Similar compounds have demonstrated binding affinity to receptors involved in inflammatory responses, leading to decreased production of inflammatory mediators .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating proteins such as BAD and others involved in cell death signaling .
Study 1: Antimycobacterial Activity
In a study by Chibale et al., a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis. The most effective compounds showed low toxicity in human liver microsomes while maintaining high potency against bacterial growth .
Study 2: Cancer Cell Line Evaluation
A comprehensive evaluation was conducted on various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against multiple cell lines. The study revealed that certain substitutions at the C-7 position significantly enhanced cytotoxicity against HCT-116 cells .
Table 2: Summary of Case Studies on Biological Activity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like 5-amino-3-phenylpyrazole and ketones (e.g., ethyl 2,4-dioxopentanoate). Refluxing in ethanol or pyridine for 5–6 hours under controlled temperature (80–100°C) is typical. Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization from solvents like cyclohexane or ethyl acetate .
- Key Data :
| Precursor | Solvent | Reaction Time | Yield | Melting Point |
|---|---|---|---|---|
| 5a + 2 | Pyridine | 5 hours | 70% | 221–223°C |
| Ethyl 2,4-dioxopentanoate | Ethanol | 30 min | N/A | 233–235°C |
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Methodology : Use a combination of:
- 1H/13C NMR : Assign peaks based on coupling constants and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm).
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.05 for C8H4Cl2N4) .
- Advanced Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves planarity and hydrogen-bonding networks (e.g., C–H⋯N interactions with R factor = 0.038) .
Q. What safety precautions are critical when handling this compound?
- Protocols :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas from chlorination).
- Store in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated pyrazolo[1,5-a]pyrimidines?
- Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of electrophilic intermediates.
- Catalysis : Additives like piperidine (5 mol%) improve cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and increases yield by 15–20% .
- Case Study : Substituting POCl3 for HCl in chlorination steps increased yield from 62% to 75% in analogous compounds .
Q. How to resolve contradictions in spectroscopic data for substituted derivatives?
- Approach :
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to resolve overlapping signals (e.g., distinguishing C-5 and C-7 substituents).
- Isotopic Labeling : Use 15N-labeled precursors to clarify nitrogen connectivity in complex spectra .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts within ±0.3 ppm of experimental values .
Q. What strategies validate structure-activity relationships (SAR) for antitumor activity?
- Experimental Design :
- Substituent Variation : Synthesize analogs with substituents at C-3 (e.g., Cl, CF3) and C-7 (e.g., phenyl, methyl).
- In Vitro Assays : Test cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Molecular Docking : Map interactions with targets like KDR kinase (PDB ID: 1T46) to identify key binding motifs .
Q. How to address crystallographic discrepancies in planar pyrazolo[1,5-a]pyrimidine systems?
- Resolution Methods :
- High-Resolution SC-XRD : Refine data with SHELXL to achieve R < 0.05.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking at 3.4 Å) contributing to non-planarity .
- Temperature Control : Collect data at 100 K to minimize thermal motion artifacts .
Data Contradiction Analysis
Q. Conflicting melting points reported for similar derivatives: How to troubleshoot?
- Root Causes :
- Polymorphism: Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol).
- Impurities: Use HPLC (C18 column, 90:10 H2O/MeCN) to confirm purity >98% .
- Case Example : Compound 10c showed mp = 266–268°C in ethanol vs. 260–262°C in DMF due to solvent-dependent crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
